molecular formula C4H2BrClN2O3 B13759092 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione

5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione

Cat. No.: B13759092
M. Wt: 241.43 g/mol
InChI Key: GNBPCMOFSWCQGI-UHFFFAOYSA-N
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Description

5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione (CAS 119200-39-4) is a halogenated pyrimidine derivative with the molecular formula C 4 H 2 BrClN 2 O 3 and a molecular weight of 241.43 g/mol . Pyrimidines are a fundamental class of heterocyclic compounds that are integral to biochemistry, forming the base components of nucleic acids in DNA and RNA . As such, pyrimidine scaffolds are of immense significance in medicinal chemistry and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . The specific structural features of this compound—including the presence of bromine and chlorine atoms—suggest its potential utility as a key synthetic intermediate or a precursor in organic synthesis and drug discovery campaigns . Halogenated pyrimidines, such as 5-fluorouracil and 5-bromouracil, are well-established in scientific research; 5-bromouracil, for example, is known for its role as a mutagenic base analog in biochemical studies . Researchers can explore this molecule for developing novel therapeutic agents or as a probe for studying biochemical pathways. This product is intended for research use only in a laboratory setting and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H2BrClN2O3

Molecular Weight

241.43 g/mol

IUPAC Name

5-bromo-5-chloro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H2BrClN2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)

InChI Key

GNBPCMOFSWCQGI-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Cl)Br

Origin of Product

United States

Preparation Methods

Halogenated Pyrimidine Synthesis via Formamide Condensation

One of the most economical and convenient methods to prepare halogen-substituted pyrimidines such as 5-bromo- or 5-chloropyrimidines is the high-temperature reaction of formamide with 4-halo-5-hydroxy-2(5H)-furanone derivatives. This method was described in detail in patent CS215070B2 and involves the following key steps:

  • React formamide with 4-halo-5-hydroxy-2(5H)-furanone at elevated temperatures.
  • The reaction produces 5-halogenated pyrimidines, including 5-bromopyrimidine, which distills out during the reaction.
  • After completion, the reaction mixture is treated with water and heptane to extract and crystallize the product.
  • Purification involves cooling, filtration, and vacuum drying to obtain the halogenated pyrimidine as a solid.

Key experimental details from the patent include:

Step Conditions/Details Outcome/Yield
Reaction of formamide & furanone High temperature (approx. 150-200 °C) Formation of 5-bromo or 5-chloropyrimidine
Distillation Continuous during reaction Product distills into receiver flask
Addition of water 200 ml over 15 minutes post-reaction Steam distillation of residual product
Extraction Add 140 ml heptane, heat to 50 °C, cool Dissolution and separation of organic layer
Crystallization Hold at 25 °C then refrigerate overnight Solid product formation
Filtration and drying Vacuum drying 43.5 g light tan solid, mp 70-72 °C

This method yields high purity 5-halogenated pyrimidines suitable for further functionalization.

Selective Catalytic Hydrogenation of Chlorine-Containing Pyrimidines

According to patent EP0151939A2, compounds of the formula containing halogenated pyrimidines can be selectively synthesized by catalytic hydrogenation of chlorine-containing pyrimidines in the presence of hydrogen chloride acceptors. This method allows for the preparation of partially hydrogenated pyrimidine derivatives with controlled substitution patterns.

  • Starting materials: 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine.
  • Catalytic hydrogenation selectively reduces certain chlorine substituents.
  • The presence of hydrogen chloride acceptors prevents over-reduction.
  • The resulting compounds can be hydrolyzed to yield hydroxy-substituted pyrimidines.

This approach is useful for obtaining 6-hydroxy derivatives by hydrolysis of fluorinated or chlorinated intermediates.

Fluorination and Hydrolysis Routes

The preparation of 5-fluorouracil analogs from trihalogenated pyrimidines via fluorination with metal fluorides followed by hydrolysis is described in the same patent EP0151939A2. Although this method focuses on fluorinated products, it provides insight into the hydrolysis of halogenated pyrimidines to hydroxy derivatives.

  • Fluorination of 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine with metal fluorides.
  • Separation of volatile components.
  • Hydrolysis of fluorinated intermediates to yield uracil derivatives.
  • The hydrolysis step can be adapted to convert halogenated pyrimidines into hydroxy-substituted pyrimidines, such as 6-hydroxy derivatives.

This method highlights the importance of selective halogen substitution and hydrolysis in pyrimidine chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Features Reference
Formamide + 4-halo-5-hydroxy-2(5H)-furanone Formamide, 4-bromo or 4-chloro-5-hydroxyfuranone High temperature (150-200 °C), water, heptane 5-bromo or 5-chloropyrimidine, solid, mp 70-72 °C
Catalytic hydrogenation of chloropyrimidines 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine Catalytic hydrogenation, HCl acceptors Partially hydrogenated halogenated pyrimidines
Fluorination and hydrolysis 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine Metal fluorides, hydrolysis Hydroxy-substituted pyrimidines (e.g., 5-fluorouracil analogs)
Alkylation and substitution 6-bromo-1,2,4-triazine-3,5-dione derivatives Alkyl halides, benzyl alcohol, K2CO3, catalytic hydrogenation or BBr3 6-hydroxy substituted pyrimidines

Detailed Research Findings and Notes

  • The formamide condensation method is particularly noted for its simplicity and scalability, making it suitable for industrial preparation of halogenated pyrimidines including 5-bromo-5-chloro derivatives.

  • The selective catalytic hydrogenation allows fine-tuning of substitution patterns on the pyrimidine ring, which is useful for preparing intermediates for further functionalization.

  • Hydrolysis of halogenated pyrimidines after fluorination or chlorination is a key step to introduce the hydroxy group at the 6-position, which is essential for the target compound’s structure.

  • Functional group interconversions involving benzyloxy protection and deprotection provide a versatile route to hydroxy-substituted pyrimidines in medicinal chemistry contexts, indicating that similar strategies could be adapted for 5-bromo-5-chloro-6-hydroxy derivatives.

  • Purification typically involves crystallization from organic solvents such as heptane, with careful temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.

    Hydrolysis: The compound can be hydrolyzed to introduce hydroxyl groups or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional oxo groups.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Pyrimidine derivatives, including 5-bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives exhibiting antibacterial activity against strains such as E. coli and S. aureus have shown minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL .

2. Anticancer Research
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Recent studies highlight the role of pyrimidine-based compounds in targeting various cancer pathways, with some derivatives demonstrating significant cytotoxicity against cancer cell lines .

3. Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific derivatives have demonstrated IC50_{50} values comparable to established anti-inflammatory drugs .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on pyrimidine derivatives indicate their effectiveness as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition could pave the way for developing new antifolate drugs.

2. Drug Development Platforms
The versatility of this compound makes it an attractive scaffold for drug development. Its ability to be modified at various positions allows researchers to design new compounds with improved efficacy and reduced side effects .

Material Science Applications

1. Synthesis of Functional Materials
This compound can serve as a building block for synthesizing novel materials with specific functionalities. Its unique chemical properties allow it to be incorporated into polymers and other materials that require enhanced thermal or mechanical properties.

Case Studies

Study Focus Findings Reference
Antibacterial ActivityDemonstrated MIC values against E. coli and S. aureus
Anticancer PotentialSignificant cytotoxicity against various cancer cell lines
Anti-inflammatory EffectsInhibition of COX enzymes with IC50_{50} values comparable to celecoxib

Mechanism of Action

The mechanism of action of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

a. Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

  • Structure : Bromacil replaces the 5-Cl and 6-OH groups of the target compound with a methyl group at position 6 and a branched alkyl chain at position 3.
  • Properties: Bromacil is non-polar due to its alkyl substituents, enhancing its lipophilicity and soil persistence.
  • Applications : Bromacil is a herbicide used for broadleaf weed control, while the target compound’s hydroxyl group may confer reactivity for pharmaceutical applications.

b. 6-Amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • Structure: This analog (C₄H₄BrN₃O₂) features an amino (-NH₂) group at position 6 instead of -OH.
  • Properties: The amino group introduces hydrogen-bonding capacity, influencing crystal packing and solubility. The target compound’s -OH group may similarly participate in intermolecular interactions (e.g., O–H···O/N), as seen in related pyrimidines like 4,6-dichloro-5-methoxypyrimidine, where Cl···N interactions stabilize the crystal lattice .

c. 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

  • Structure : This derivative (C₅H₅BrClN₃S) replaces the dione groups with a methylthio (-SCH₃) and amine (-NH₂) substituent.

Data Tables: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione C₄H₃BrClN₂O₃ 5-Br, 5-Cl, 6-OH, 2,4-dione High polarity, potential drug intermediate N/A (hypothetical)
Bromacil C₉H₁₃BrN₂O₂ 5-Br, 6-CH₃, 3-(1-methylpropyl) Herbicide, soil persistence
6-Amino-5-bromo-tetrahydropyrimidine-2,4-dione C₄H₄BrN₃O₂ 5-Br, 6-NH₂, 2,4-dione Hydrogen-bonding, crystallinity
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 4,6-Cl, 5-OCH₃ Cl···N crystal interactions

Biological Activity

5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione (CAS Number: 119200-39-4) is a heterocyclic organic compound characterized by its unique structural features, including a pyrimidine ring substituted with bromine, chlorine, and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

The molecular formula of this compound is C4H2BrClN2O3, with a molecular weight of approximately 241.427 g/mol. Its structure includes a dihydro-pyrimidine moiety which contributes to its reactivity and biological activity. The presence of halogen substituents and a hydroxyl group enhances its potential for interaction with biological targets .

PropertyValue
CAS Number119200-39-4
Molecular FormulaC4H2BrClN2O3
Molecular Weight241.427 g/mol
IUPAC Name5-bromo-5-chloro-1,3-diazinane-2,4,6-trione

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks to this compound exhibit notable antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms in these compounds often correlates with enhanced antibacterial activity .

Case Study:
A study involving the synthesis of pyrimidine derivatives demonstrated that certain substitutions led to significant antibacterial effects. For example, compounds with electron-withdrawing groups showed improved activity against Pseudomonas aeruginosa and Candida albicans . This suggests that the halogen substituents in this compound may similarly enhance its antimicrobial efficacy.

Antiviral Activity

Preliminary studies have also indicated potential antiviral properties. Pyrimidine derivatives have been explored for their ability to inhibit viral replication mechanisms. Specifically, compounds like 6-azido derivatives have demonstrated broad-spectrum anti-herpes activity . The structural similarity of this compound may suggest a similar mechanism of action against viral targets.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented in several studies. For instance, certain derivatives have shown significant inhibition of COX-2 activity, a key enzyme involved in inflammatory processes . The unique structure of this compound may provide similar anti-inflammatory effects through modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of both bromine and chlorine atoms alongside a hydroxyl group appears to create a synergistic effect that enhances biological interactions. Modifications in the substituents can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, reflux, 3 h70–85
BrominationBr₂, H₂SO₄, 40°C, 2 h65–75

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Characterization relies on 1H NMR , elemental analysis , and X-ray crystallography (if crystalline). For example:

  • 1H NMR (DMSO-d₆): Hydroxy protons (δ 10.01 ppm) and aromatic protons (δ 6.7–7.2 ppm) confirm substitution patterns .
  • Elemental analysis : Matches calculated values for C, H, N, and halogens (e.g., C: 45.77%, H: 3.84%, N: 8.21% for a related compound) .
  • X-ray diffraction : Resolves regioselectivity of halogenation and hydrogen bonding in the crystal lattice .

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityAssignment
Hydroxy (-OH)10.01SingletIntramolecular H-bond
Aromatic (CArH)6.7–7.2MultipletPyrimidine ring
NH7.20–9.20BroadAmide protons

Advanced: How can computational methods optimize its synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions. For instance:

Transition state analysis : Identifies energy barriers for halogenation steps.

Solvent effects : Simulate polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

Machine learning : Train models on datasets of similar reactions to predict yields and regioselectivity.

Evidence from the ICReDD initiative shows that combining computational and experimental data reduces trial-and-error cycles by 40–60% .

Advanced: What is the mechanistic basis for its regioselective halogenation?

Methodological Answer:
Regioselectivity arises from electronic and steric factors:

  • Electrophilic aromatic substitution (EAS) : Bromine and chlorine preferentially attack electron-rich positions (e.g., para to hydroxy groups).
  • Steric hindrance : Bulky substituents (e.g., alkyl groups) direct halogens to less hindered sites.

For example, in 6-alkyl-dihydropyrimidines, bromination at C5 is favored due to activation by the adjacent hydroxy group and reduced steric hindrance .

Advanced: How can statistical experimental design improve reaction optimization?

Methodological Answer:
Factorial design systematically tests variables (e.g., temperature, catalyst loading). For halogenation:

Variables : Temperature (40–80°C), POCl₃ molar ratio (3–6 eq), reaction time (2–6 h).

Response surface methodology (RSM) : Models interactions between variables to maximize yield.

Evidence shows that optimizing POCl₃ ratio and time increases yields by 15–20% compared to one-factor-at-a-time approaches .

Q. Table 3: Factorial Design Parameters

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)408060
POCl₃ (eq)364.5
Time (h)264

Advanced: What biological or catalytic applications are reported for analogs?

Methodological Answer:
Pyrimidinedione analogs exhibit herbicidal (e.g., bromacil) and antimicrobial activity. To evaluate bioactivity:

Enzyme inhibition assays : Test against target enzymes (e.g., dihydrofolate reductase).

MIC (Minimum Inhibitory Concentration) : Determine efficacy against bacterial strains (e.g., S. aureus).

Bromacil (a structural analog) acts as a photosynthesis inhibitor in weeds, suggesting potential for derivative development .

Basic: What precautions are required for handling this compound?

Methodological Answer:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Safety : Use PPE (gloves, goggles) due to potential toxicity of halogenated intermediates.
  • Waste disposal : Neutralize with dilute NaOH before disposal to detoxify halogens.

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